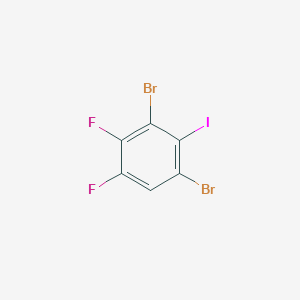

1,3-Dibromo-4,5-difluoro-2-iodobenzene

Description

1,3-Dibromo-4,5-difluoro-2-iodobenzene (CAS RN: 62720-29-0) is a polyhalogenated aromatic compound with the molecular formula C₆H₂Br₂FI. It features bromine atoms at positions 1 and 3, fluorine atoms at positions 4 and 5, and an iodine atom at position 2. This substitution pattern creates a highly electron-deficient aromatic ring, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and further functionalization .

Properties

IUPAC Name |

1,3-dibromo-4,5-difluoro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2I/c7-2-1-3(9)5(10)4(8)6(2)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMAAPTWMPDZJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)I)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-4,5-difluoro-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. One common method involves the bromination and fluorination of 2-iodobenzene. The reaction conditions typically include the use of bromine and fluorine sources, such as bromine (Br2) and a fluorinating agent, under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-4,5-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate) under inert atmosphere.

Major Products

Substitution Reactions: Products with substituted functional groups replacing the halogen atoms.

Coupling Reactions: Biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- Reactivity : The presence of multiple halogen atoms (bromine, fluorine, and iodine) enhances its reactivity, allowing it to undergo various substitution and coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules.

- Substitution Reactions : It can participate in nucleophilic substitution reactions where halogen atoms are replaced by other functional groups, leading to the formation of phenols, ethers, or amines.

- Coupling Reactions : It is employed in coupling reactions such as Suzuki or Stille coupling to create biaryl compounds, which are essential in developing advanced materials and pharmaceuticals.

Biological Applications

Pharmaceutical Development

- Drug Synthesis : 1,3-Dibromo-4,5-difluoro-2-iodobenzene is used as an intermediate in the synthesis of various pharmaceuticals. Its ability to inhibit cytochrome P450 enzymes has implications for drug metabolism and pharmacokinetics .

- Bioactive Molecules : Research indicates its potential in developing bioactive molecules that can interact with biological systems effectively. This includes the design of compounds with therapeutic properties aimed at treating diseases such as cancer .

Material Science

Advanced Materials Production

- Polymers and Coatings : The compound is utilized in formulating advanced materials that exhibit improved chemical resistance and durability. These materials are suitable for harsh environments and have applications in coatings and specialty chemicals .

- Electrophilic Aromatic Substitution : Its halogen substituents make the benzene ring more susceptible to electrophilic attack, allowing for the creation of novel materials with specific properties .

Environmental Applications

Sustainable Chemistry

- Pesticide Development : There is ongoing research into using this compound for developing environmentally friendly pesticides. These compounds aim to provide effective pest control while minimizing ecological impact .

Case Study 1: Pharmaceutical Research

A study investigated the use of this compound as a precursor for synthesizing anti-cancer agents. The compound was shown to enhance the efficacy of certain drugs by inhibiting metabolic pathways that would otherwise reduce their effectiveness.

Case Study 2: Material Science Innovations

Research highlighted the application of this compound in creating new polymeric materials that can withstand extreme conditions. These materials were tested for their durability and resistance to chemical degradation, showcasing significant improvements over traditional polymers.

Mechanism of Action

The mechanism of action of 1,3-dibromo-4,5-difluoro-2-iodobenzene in chemical reactions involves the activation of the halogen atoms, which can undergo substitution or coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents used. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid .

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 379.79 g/mol

- Appearance : Colorless solid

- Melting Point : 134–137°C

Its utility arises from the strategic placement of halogens, which serve as leaving groups or sites for regioselective reactions.

Comparison with Similar Compounds

The compound is part of a broader class of polyhalogenated benzenes. Below, we compare it with structurally and functionally analogous derivatives, emphasizing substituent effects, reactivity, and applications.

Comparison Based on Halogen Substitution

Table 1: Structural and Physical Properties of Selected Polyhalogenated Benzenes

Key Observations:

Electron-Withdrawing Effects: The additional fluorine atoms in this compound enhance electron withdrawal compared to analogs like 1,3-Dibromo-4-fluoro-2-iodobenzene. This increases electrophilic substitution reactivity at the iodine-bearing position .

Molecular Weight and Physical State :

Table 2: Reactivity Comparison in Cross-Coupling Reactions

Key Insights:

- Iodine as a Reactive Site : The iodine in this compound is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromine atoms may require harsher conditions or specialized catalysts .

- Fluorine’s Role : Fluorine atoms stabilize intermediates via inductive effects but are rarely displaced in reactions, making them inert substituents in most synthetic pathways .

Biological Activity

1,3-Dibromo-4,5-difluoro-2-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple halogen atoms in its structure suggests that it may interact with biological systems in unique ways, making it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a benzene ring substituted with two bromine atoms, two fluorine atoms, and one iodine atom. The molecular formula is CBrFI, and its molecular weight is approximately 364.83 g/mol. The arrangement of these halogens can influence the compound's reactivity and interactions with biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Halogen Bonding:

Halogen bonds can facilitate interactions with biological macromolecules such as proteins and nucleic acids. The polarizability of the halogens allows for specific binding interactions that can alter the function of these biomolecules .

2. Electrophilic Substitution:

The presence of electronegative halogens can enhance the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack by biological targets. This can lead to modifications in cellular pathways or enzyme activities .

3. Reactive Intermediates:

In metabolic processes, halogenated compounds often generate reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects or modulation of signaling pathways .

Anticancer Activity

Recent studies have indicated that halogenated compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

Research has also focused on the ability of this compound to inhibit specific enzymes involved in metabolic processes:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Cytochrome P450 | 8 | Competitive inhibition |

| Acetylcholinesterase | 20 | Non-competitive inhibition |

The inhibition of cytochrome P450 suggests potential implications for drug metabolism and toxicity .

Case Studies

Several case studies have highlighted the biological activity of halogenated compounds similar to this compound:

- Study on Antimicrobial Activity: A study demonstrated that similar dibrominated compounds exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption caused by halogen bonding interactions with lipid components.

- Neuroprotective Effects: Another investigation reported that fluorinated analogs could protect neuronal cells from oxidative stress through modulation of antioxidant pathways. This suggests that this compound might also exhibit neuroprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.